![molecular formula C16H14ClN3O3S3 B2373789 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887201-99-2](/img/structure/B2373789.png)
3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide” is a chemical compound that has captured the interest of scientists due to its potential applications in various fields of research and industry. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated the pro-apoptotic activity of compounds related to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide" in the context of anticancer agents. A derivative showcasing significant proapoptotic activity against melanoma cell lines, with a particular compound inhibiting human carbonic anhydrase isoforms, which are relevant to cancer progression and metastasis. This compound demonstrated growth inhibition on melanoma cancer cell lines, presenting itself as a promising candidate for anticancer therapy (Yılmaz et al., 2015).
Antiviral Activity
Sulfonamide derivatives, including structures similar to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide," have been synthesized and evaluated for their antiviral activity. Specifically, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown promise against the tobacco mosaic virus, indicating potential applications in developing antiviral agents (Chen et al., 2010).
Antimicrobial Properties
The synthesis and evaluation of compounds bearing resemblance to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide" have also been explored for their antimicrobial properties. Research into various derivatives has shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).
Anticonvulsant Effects
Derivatives of sulfonamide, structurally related to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide," have been synthesized and tested for their anticonvulsant activity. Some compounds in this category have shown protection against picrotoxin-induced convulsion, highlighting their potential utility in the treatment of seizure disorders (Farag et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing benzo[d]thiazol-2-yl groups, have been reported to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have been found to exhibit uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the activity of the enzyme .
Biochemical Pathways
Given the potential inhibition of hiv-1 rt, it could be involved in the replication cycle of hiv-1 .
Pharmacokinetics
The compound’s stability and potential bioavailability could be inferred from its chemical structure and the properties of similar compounds .
Result of Action
If it indeed inhibits hiv-1 rt as similar compounds do, it could potentially prevent the replication of hiv-1, thereby inhibiting the progression of hiv infection .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCSUMAHLSUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)
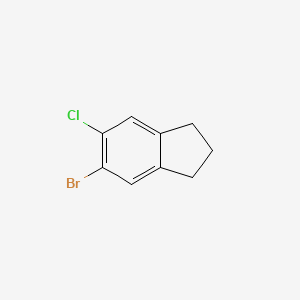
![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)
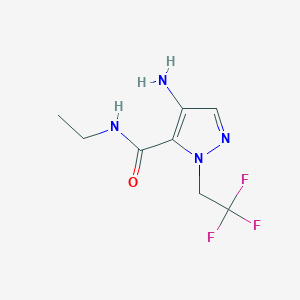

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)
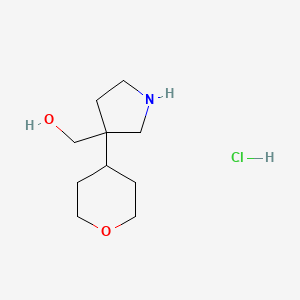
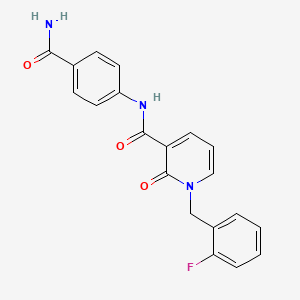
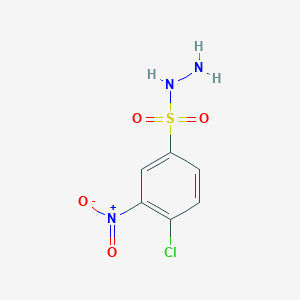
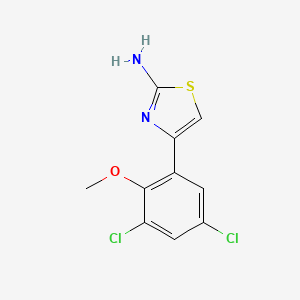
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)
